Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate
Description
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl (2R)-2-amino-3-phenylmethoxypropanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)12(15)10-17-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m1/s1 |
InChI Key |
WXESUKBIGWUKFU-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](COCC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(COCC1=CC=CC=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the protected amino acid.
Formation of the Propanoate Backbone: The propanoate backbone is formed through esterification reactions, where the carboxylic acid group of the amino acid reacts with an alcohol derivative.
Industrial Production Methods
Industrial production of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Use of Catalysts: Catalysts are employed to enhance the reaction rate and selectivity.
Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to optimize the reaction efficiency.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl2-amino-3-(benzyloxy)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Nucleophiles: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with oxo groups replacing the benzyloxy group.
Reduced Derivatives: Compounds with hydroxyl groups replacing the benzyloxy group.
Substituted Derivatives: Compounds with various functional groups replacing the benzyloxy group.
Scientific Research Applications
Synthesis and Derivatives
The compound is synthesized through various methods, including Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which is commonly used in peptide synthesis. The synthesis of constrained dipeptide units utilizing tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate has been documented, showcasing its utility in creating biologically active molecules .
Scientific Research Applications
-
Peptide Synthesis :
- This compound serves as a building block for the synthesis of peptides, particularly in the formation of constrained dipeptides that exhibit enhanced biological activity. Research indicates that these dipeptides can be used to develop novel therapeutic agents targeting specific biological pathways .
- Drug Development :
- Bioconjugation :
Case Study 1: Synthesis of Constrained Dipeptides
A study focused on the synthesis of constrained dipeptide units using this compound demonstrated that these compounds exhibited improved binding affinity to their target proteins compared to their linear counterparts. This was attributed to the conformational rigidity provided by the tert-butyl group .
Case Study 2: Anticancer Activity
Research has explored the anticancer properties of compounds derived from this compound. One study reported that specific derivatives showed significant cytotoxic effects against various cancer cell lines, indicating potential for development into therapeutic agents .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Building block for constrained dipeptides | Enhanced biological activity observed |
| Drug Development | Modifications lead to potential inhibitors | Candidates for pharmacological studies |
| Bioconjugation | Facilitates attachment to biomolecules | Important for targeted drug delivery systems |
| Anticancer Activity | Derivatives exhibit cytotoxic effects | Significant effects against cancer cell lines |
Mechanism of Action
The mechanism of action of ®-tert-Butyl2-amino-3-(benzyloxy)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Key Insights :
- The benzyloxy group in the target compound enhances stability compared to alkyl or halogenated analogs but may reduce solubility in polar solvents due to its hydrophobic nature .
- Carbamoyl substituents (e.g., in ) introduce hydrogen-bonding sites, improving water solubility but complicating synthetic routes due to sensitivity to acidic/basic conditions.
Stereochemical Variants
Key Insights :
Functional Group Modifications
Biological Activity
Tert-butyl (2R)-2-amino-3-(benzyloxy)propanoate is a compound of significant interest in the fields of biochemistry and medicinal chemistry due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, including mechanisms of action, synthetic routes, and relevant research findings.
- Molecular Formula : C14H21NO3
- Molecular Weight : 251.33 g/mol
- Structure : The compound features a tert-butyl group, an amino group, and a benzyloxy group attached to a propanoate backbone.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It has been studied for its potential role in modulating enzyme activity and influencing biochemical pathways. The compound may act as a substrate for specific enzymes involved in amino acid metabolism, which can lead to the formation of biologically active derivatives .
Biological Applications
- Biochemical Pathways : Research indicates that this compound may play a role in several biochemical pathways, particularly those involving amino acids and their derivatives.
- Therapeutic Potential : Investigations have been conducted into its therapeutic effects, with potential applications in drug synthesis for various diseases .
- Enzyme Interactions : The compound has shown promise in studies focusing on enzyme inhibition and modulation, particularly regarding histone deacetylases (HDACs), which are critical in gene regulation .
In Vitro Studies
Recent studies have explored the efficacy of this compound in inhibiting specific enzymes. For instance, it has been evaluated alongside other compounds for its ability to inhibit HDAC isoforms, showing varying degrees of potency depending on the structural modifications made to the compound .
Case Studies
- HDAC Inhibition : A study profiling azumamides, which share structural similarities with this compound, found that certain derivatives exhibited potent inhibitory effects against HDAC1–3 with IC50 values ranging from 14 to 67 nM . This suggests that structural features significantly influence biological activity.
- Synthetic Pathways : The synthesis of this compound typically involves protecting the amino group followed by nucleophilic substitution to introduce the benzyloxy group. This synthetic strategy allows for the production of various derivatives that can be screened for biological activity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
